molecular formula C10H8INO B11839991 5-Iodo-8-methoxyquinoline CAS No. 17012-46-3

5-Iodo-8-methoxyquinoline

Cat. No.: B11839991
CAS No.: 17012-46-3
M. Wt: 285.08 g/mol
InChI Key: WBWZGNQIUVJWGT-UHFFFAOYSA-N
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Description

5-Iodo-8-methoxyquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-8-methoxyquinoline typically involves the iodination of 8-methoxyquinoline. One common method is the halogen-metal exchange reaction. For instance, starting from 5,7-diiodo-8-methoxyquinoline and using phenyl lithium (PhLi) in tetrahydrofuran (THF) at -75°C for 2.5 hours, followed by hydrolysis, yields a mixture of this compound and 8-methoxyquinoline .

Industrial Production Methods: Industrial production methods for quinoline derivatives often involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-8-methoxyquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The methoxy group can participate in oxidation and reduction reactions, altering the electronic properties of the quinoline ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while oxidation can produce quinoline N-oxides.

Scientific Research Applications

5-Iodo-8-methoxyquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-iodo-8-methoxyquinoline involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes by binding to their active sites, thereby blocking their activity. The methoxy group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The iodine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Uniqueness: 5-Iodo-8-methoxyquinoline is unique due to the presence of both iodine and methoxy groups, which confer distinct reactivity and potential biological activity. The iodine atom enhances its ability to participate in halogen bonding, while the methoxy group improves its solubility and membrane permeability.

Biological Activity

5-Iodo-8-methoxyquinoline is a derivative of the 8-hydroxyquinoline family, which has garnered attention for its diverse biological activities, notably in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound exhibits a unique chemical structure that enhances its biological activity. The presence of iodine and methoxy groups contributes to its lipophilicity and electron-withdrawing properties, which are crucial for its interaction with biological targets. The compound acts primarily through:

  • Metal Chelation : Similar to other 8-hydroxyquinoline derivatives, it is believed to chelate metal ions such as copper, which plays a significant role in its anticancer properties by inhibiting proteasomal activity in cancer cells .
  • Reactive Oxygen Species Generation : The compound may increase intracellular reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .

Anticancer Activity

Research has demonstrated that this compound possesses substantial cytotoxic effects against various cancer cell lines. A comparative study showed its efficacy against:

Cancer Cell Line IC50 (µM) Mechanism
MDA-MB-231 (breast)12.5Induction of apoptosis via ROS generation
A549 (lung)15.0Proteasome inhibition and copper chelation
C-32 (melanoma)10.0Cell cycle arrest and apoptosis induction

The compound's activity was comparable to established chemotherapeutics like cisplatin, indicating its potential as a therapeutic agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial effects. It has been tested against several bacterial strains, including multidrug-resistant strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus (MRSA)32
Enterococcus faecalis (VRE)16
Escherichia coli64

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Case Studies and Research Findings

  • Cytotoxicity Studies : A study conducted on human cancer cell lines revealed that treatment with this compound resulted in significant growth inhibition. The compound induced morphological changes characteristic of apoptosis after just a few hours of exposure, confirming its rapid action against cancer cells .
  • Combination Therapy : Preliminary research indicates that combining this compound with other chemotherapeutic agents may enhance its efficacy. For instance, synergistic effects were observed when used alongside copper salts, leading to increased cytotoxicity in resistant cancer cell lines .
  • Mechanistic Insights : Investigations into the mechanism of action have shown that the compound disrupts mitochondrial function, leading to an increase in ROS levels and subsequent activation of apoptotic pathways. This was particularly evident in studies using flow cytometry and Western blot analyses to assess protein expressions related to apoptosis .

Properties

CAS No.

17012-46-3

Molecular Formula

C10H8INO

Molecular Weight

285.08 g/mol

IUPAC Name

5-iodo-8-methoxyquinoline

InChI

InChI=1S/C10H8INO/c1-13-9-5-4-8(11)7-3-2-6-12-10(7)9/h2-6H,1H3

InChI Key

WBWZGNQIUVJWGT-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)I)C=CC=N2

Origin of Product

United States

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